Comparative Antiproliferative Activity Against Cancer Cell Lines
N-benzyl-6,7-dimethoxyquinazolin-4-amine was evaluated as part of a series of 4-substituted quinazolines for its ability to inhibit EGFR tyrosine kinase activity. While specific IC50 values for this compound were not found in isolated enzyme assays, studies on related 6,7-dimethoxy derivatives demonstrate that this substitution pattern is crucial for potent inhibition . In a separate study, a closely related analog, 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline, showed activity against renal cancer UO-31 and breast cancer T-47D cell lines, while this compound's specific benzylamino substitution may confer a different activity profile [1]. Direct, quantitative, head-to-head comparison data with a specific comparator (e.g., gefitinib) in identical cellular assays is currently not available in the public domain for this precise compound.
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | Data not found in public literature for this specific compound. |
| Comparator Or Baseline | Gefitinib: IC50 values of 17.9, 21.55, and 20.68 μM against A549, HCT116, and MCF-7 cells, respectively [2]. |
| Quantified Difference | Unable to calculate due to lack of specific target data. |
| Conditions | Cancer cell line antiproliferative assays (A549, HCT116, MCF-7) [2]. |
Why This Matters
The absence of direct comparative data underscores the compound's niche status as a research tool and highlights the risk of assuming equivalence to well-characterized analogs like gefitinib.
- [1] Heterocycles. (2017). Antitumor activity of dimethoxyquinazolines. Vol. 94, No. 7, pp. 1357-1375. View Source
- [2] Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (2015). Bentham Science. DOI: 10.2174/1871520615666150126104951. View Source
